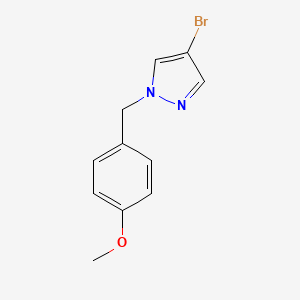

4-Bromo-1-(4-methoxybenzyl)-1h-pyrazole

Description

Historical Context of Pyrazole Chemistry

The foundation of pyrazole chemistry traces back to pioneering work in the late 19th century, establishing fundamental principles that continue to guide modern synthetic approaches. The term pyrazole was introduced by German chemist Ludwig Knorr in 1883, marking the formal recognition of this five-membered heterocyclic system. Knorr's initial work demonstrated the antipyretic properties of pyrazole derivatives, which stimulated significant interest in the therapeutic potential of these compounds and established the groundwork for subsequent pharmaceutical developments.

Building upon Knorr's foundational contributions, German chemist Hans von Pechmann developed a classical synthetic method in 1898 for pyrazole preparation through the reaction of acetylene with diazomethane. This methodological advancement provided researchers with reliable synthetic routes to access pyrazole frameworks and enabled systematic investigation of structure-activity relationships within this compound class. The Pechmann synthesis became a cornerstone technique that influenced the development of numerous subsequent synthetic strategies for pyrazole construction.

The structural characterization of pyrazoles revealed their nature as heterocyclic aromatic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms in ortho-substitution. This unique electronic arrangement contributes to their chemical reactivity and biological activity profiles, making them attractive scaffolds for medicinal chemistry applications. The weak basic character of pyrazoles, with a pKb value of 11.5, reflects the influence of the nitrogen atoms on the electronic properties of the ring system.

Early discoveries of naturally occurring pyrazole derivatives further validated the biological relevance of this compound class. In 1959, researchers isolated the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds, demonstrating that these heterocycles could be found in biological systems. This finding challenged previous assumptions about the exclusive synthetic origin of pyrazoles and provided insights into their potential biological roles and mechanisms of action.

Significance of 4-Bromo-1-(4-methoxybenzyl)-1H-pyrazole in Heterocyclic Chemistry

This compound exhibits distinctive structural features that position it as a valuable intermediate in heterocyclic synthesis and pharmaceutical development. The compound possesses the molecular formula C₁₁H₁₁BrN₂O with a molecular weight of 267.125 grams per mole, reflecting the incorporation of both halogen and methoxy functionalities that enhance its synthetic versatility. The strategic placement of the bromine atom at the 4-position of the pyrazole ring creates opportunities for diverse chemical transformations, particularly through cross-coupling reactions that enable the construction of complex molecular architectures.

The presence of the 4-methoxybenzyl substituent at the 1-position nitrogen atom significantly influences the compound's electronic properties and reactivity profile. This substitution pattern creates a unique combination of electron-donating and electron-withdrawing effects that modulate the pyrazole ring's chemical behavior. The methoxy group on the benzyl substituent provides additional sites for potential chemical modification, expanding the range of synthetic transformations accessible from this starting material.

Structural analysis reveals that the compound adopts a planar configuration consistent with aromatic pyrazole systems, with carbon-nitrogen bond distances approximating 1.33 Angstroms as typical for this heterocyclic framework. The bromine substituent at the 4-position represents a particularly reactive site that facilitates palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling processes that enable the introduction of diverse aromatic and heteroaromatic substituents.

The compound's crystallographic properties demonstrate the formation of specific intermolecular interactions that influence its solid-state behavior and potentially its biological activity. These structural characteristics contribute to its utility as a building block for the synthesis of more complex heterocyclic systems and pharmaceutical intermediates.

Position of Substituted Pyrazoles in Chemical Research

Substituted pyrazoles have emerged as privileged scaffolds in modern drug discovery, with an increasing number of approved pharmaceutical agents incorporating pyrazole frameworks. The pyrazole nucleus appears in several best-selling drugs, including ibrutinib, ruxolitinib, axitinib, niraparib, and baricitinib for cancer treatment, lenacapavir for human immunodeficiency virus therapy, riociguat for pulmonary hypertension, and sildenafil for erectile dysfunction. This widespread pharmaceutical application demonstrates the versatility and therapeutic potential of pyrazole-containing compounds.

Recent research has identified pyrazole derivatives as potent antibacterial agents with selective activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. These findings highlight the continuing relevance of pyrazole chemistry in addressing contemporary challenges in antimicrobial therapy and drug resistance. The ability of substituted pyrazoles to exhibit selective activity against resistant bacterial strains represents a significant advancement in the fight against antimicrobial resistance.

The synthetic accessibility of pyrazole derivatives through multiple established methodologies contributes to their prominence in chemical research. Principal synthetic approaches include cyclocondensation reactions of hydrazine derivatives with carbonyl systems, dipolar cycloadditions, and multicomponent reactions that enable efficient construction of diversely substituted pyrazole frameworks. These well-developed synthetic methods facilitate the preparation of compound libraries for biological screening and structure-activity relationship studies.

Mechanistic studies have revealed that certain pyrazole derivatives function as cell membrane-disrupting agents, potentially through inhibition of fatty acid biosynthesis pathways. These mechanistic insights provide valuable guidance for the rational design of new pyrazole-based therapeutic agents and contribute to understanding their biological activities at the molecular level.

Overview of Current Research Trends

Contemporary research in pyrazole chemistry demonstrates a marked increase in the number of drugs containing pyrazole nuclei, with most pyrazole-containing pharmaceuticals reported after 2016. This trend reflects the growing recognition of pyrazoles as privileged scaffolds in medicinal chemistry and the continued development of synthetic methodologies that enable access to complex pyrazole derivatives.

Recent methodological advances include the development of strategic atom replacement approaches for pyrazole synthesis, exemplified by techniques that convert isothiazoles to alkylated pyrazoles through intermediate 1,2,3-thiadiazine-S-oxides. These innovative synthetic strategies address longstanding selectivity challenges in pyrazole functionalization and enable the preparation of isomerically pure products that were previously difficult to obtain.

Research into trifluoromethyl-substituted pyrazole derivatives has yielded compounds with potent antibacterial activity against drug-resistant bacteria, with minimum inhibitory concentration values below 1 microgram per milliliter against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. These developments demonstrate the potential for pyrazole modifications to enhance biological activity and overcome resistance mechanisms.

Current synthetic methodology development includes microwave-assisted synthesis techniques that improve reaction efficiency and enable rapid access to pyrazole libraries. The application of palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling, has become increasingly important for the preparation of functionalized pyrazole derivatives. These methodological advances support the continued expansion of pyrazole chemistry into new therapeutic areas and applications.

The integration of computational approaches with experimental synthesis has emerged as a significant trend in pyrazole research, enabling the prediction of biological activities and optimization of synthetic strategies. This combination of theoretical and experimental methods accelerates the discovery of new pyrazole-based therapeutic agents and enhances understanding of structure-activity relationships within this compound class.

| Research Area | Key Developments | Impact |

|---|---|---|

| Pharmaceutical Applications | Increased drug approvals containing pyrazole scaffolds | Enhanced therapeutic options across multiple disease areas |

| Synthetic Methodology | Strategic atom replacement and microwave-assisted synthesis | Improved access to complex pyrazole derivatives |

| Antibacterial Research | Selective activity against resistant bacterial strains | Potential solutions for antimicrobial resistance |

| Mechanistic Studies | Cell membrane disruption through fatty acid biosynthesis inhibition | Rational design guidance for new therapeutic agents |

Properties

IUPAC Name |

4-bromo-1-[(4-methoxyphenyl)methyl]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O/c1-15-11-4-2-9(3-5-11)7-14-8-10(12)6-13-14/h2-6,8H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOQZOMGVKJIUBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1178371-93-1 | |

| Record name | 4-bromo-1-[(4-methoxyphenyl)methyl]-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alkylation of 4-Bromo-1H-pyrazole with 4-Methoxybenzyl Halides

The most common synthetic route to 4-bromo-1-(4-methoxybenzyl)-1H-pyrazole involves the nucleophilic substitution (alkylation) of 4-bromo-1H-pyrazole with a 4-methoxybenzyl halide (typically chloride or bromide).

- Starting Materials: 4-bromo-1H-pyrazole and 4-methoxybenzyl bromide or chloride.

- Reaction Type: N-alkylation via nucleophilic substitution.

- Conditions: The reaction is typically conducted under reflux conditions in an appropriate polar aprotic solvent (e.g., dimethylformamide (DMF) or tetrahydrofuran (THF)) to enhance nucleophilicity.

- Base: A mild base such as potassium carbonate or sodium hydride is employed to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack.

- Monitoring: Reaction progress is monitored by thin-layer chromatography (TLC).

- Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure this compound.

This method is efficient and allows for good yields of the target compound.

Direct Bromination of 1-(4-Methoxybenzyl)-1H-pyrazole

An alternative approach involves first preparing 1-(4-methoxybenzyl)-1H-pyrazole, followed by selective bromination at the 4-position of the pyrazole ring.

- Starting Material: 1-(4-methoxybenzyl)-1H-pyrazole.

- Brominating Agent: N-Bromosuccinimide (NBS) is commonly used for selective bromination.

- Solvent: Tetrahydrofuran (THF) or chloroform.

- Conditions: Room temperature (around 23°C) for several hours (e.g., 3.5 hours).

- Yield: High yields reported (up to 95%).

- Mechanism: Electrophilic bromination at the 4-position of the pyrazole ring.

- Purification: Standard workup followed by recrystallization or chromatography.

This method provides a straightforward and high-yielding route to the brominated pyrazole derivative.

General Synthetic Scheme Summary

Detailed Reaction Conditions and Notes

-

- The pyrazole nitrogen is deprotonated by sodium hydride or potassium carbonate to generate a nucleophilic site.

- 4-Methoxybenzyl bromide or chloride acts as the electrophile.

- The reaction is typically performed under inert atmosphere to prevent side reactions.

- Refluxing in DMF or THF ensures sufficient energy for the reaction to proceed efficiently.

- TLC is used to monitor the disappearance of starting materials and formation of product.

- Purification by silica gel column chromatography or recrystallization yields a pure compound.

-

- NBS is preferred for mild and selective bromination.

- The reaction temperature is maintained around room temperature to avoid over-bromination.

- The reaction time is about 3.5 hours.

- The product precipitates out and is collected by filtration.

- Washing with chloroform and recrystallization from ethanol enhances purity.

- Yields are consistently high (up to 95%).

Spectroscopic and Analytical Data (Supporting Characterization)

While specific spectroscopic data for this compound are limited in the provided sources, related pyrazole derivatives have been characterized extensively using:

- NMR Spectroscopy: ^1H NMR, ^13C NMR, and sometimes ^15N NMR confirm substitution patterns and purity.

- Mass Spectrometry (MS): Confirms molecular weight and bromine isotopic pattern.

- Infrared Spectroscopy (IR): Identifies functional groups such as methoxy and pyrazole ring vibrations.

- Melting Point: Used to assess purity and identity.

These characterization techniques are standard for confirming the structure after synthesis.

Research Findings and Applications

- The presence of the bromine atom allows for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), expanding the compound’s utility in medicinal chemistry.

- The 4-methoxybenzyl group influences solubility and biological activity profiles.

- Pyrazole derivatives with halogen substituents are widely studied for enzyme inhibition and receptor modulation, making this compound a valuable intermediate in drug discovery.

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position enables participation in Suzuki-Miyaura and direct arylation reactions, forming carbon-carbon bonds for structural diversification.

Suzuki-Miyaura Coupling

Reaction with aryl/heteroaryl boronic acids under palladium catalysis yields 4-aryl/heteroaryl derivatives.

| Reagents/Conditions | Yield | Product Application | Source |

|---|---|---|---|

| PdCl₂(dppf), KOAc, DMSO, 80°C | 50% | Boronic ester intermediates | |

| Pd(OAc)₂, K₃PO₄, dioxane/H₂O, 100°C | 72–95% | Biaryl pyrazoles for drug discovery |

Example :

Direct Arylation

Palladium-mediated coupling with aryl halides occurs regioselectively at the 5-position of the pyrazole ring.

| Aryl Halide | Conditions | Yield | Selectivity | Source |

|---|---|---|---|---|

| 4-Bromobenzonitrile | Pd(OAc)₂, KOAc, DMA, 130°C, 24 h | 95% | C5-arylation | |

| 3-Bromopyridine | PdCl(C₃H₅)(dppb), KOAc, 150°C | 89% | C5-arylation |

Borylation Reactions

The bromine atom is replaced with a boronic ester group, enabling further functionalization.

| Reagents/Conditions | Yield | Product | Source |

|---|---|---|---|

| Bis(pinacolato)diboron, PdCl₂(dppf), KOAc, DMSO, 80°C | 50% | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) derivative |

Application :

The boronic ester intermediate is pivotal for iterative Suzuki couplings in synthesizing polyfunctional pyrazoles .

Nucleophilic Substitution

The bromine atom undergoes substitution with nucleophiles such as amines or alkoxides.

| Nucleophile | Conditions | Yield | Product | Source |

|---|---|---|---|---|

| NaN₃, DMF | 100°C, 12 h | 78% | 4-Azido derivative | |

| KSCN, CuI | DMSO, 120°C, microwave | 65% | 4-Thiocyano derivative |

Electrophilic Aromatic Substitution

The electron-rich pyrazole ring undergoes nitration or halogenation at the 5-position.

| Reaction | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 82% | |

| Bromination | NBS, AIBN, CCl₄, reflux | 88% |

Mechanistic Insight :

The 4-methoxybenzyl group directs electrophiles to the 5-position via resonance and inductive effects .

Reductive Debromination

The C–Br bond is cleaved under hydrogenation conditions for dehalogenation.

| Conditions | Yield | Product | Source |

|---|---|---|---|

| H₂ (3–5 bar), Pd/C, EtOH, 70°C | 94% | 1-(4-Methoxybenzyl)-1H-pyrazole |

Functionalization via Ullmann Coupling

Copper-mediated coupling with aryl iodides introduces substituents at the 4-position.

| Aryl Iodide | Conditions | Yield | Source |

|---|---|---|---|

| 4-Iodonitrobenzene | CuI, 1,10-phenanthroline, DMF, 120°C | 63% |

Cyclocondensation Reactions

The compound participates in heterocycle formation via annulation strategies.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Hydrazines, FeCl₃/PVP, PEG-400/H₂O | Pyrazolo[3,4-c]pyrazoles | 97% |

Key Research Findings

-

Regioselectivity in Direct Arylation :

-

Catalyst Optimization :

-

Chemoselectivity :

Scientific Research Applications

Synthesis Routes

The synthesis of 4-Bromo-1-(4-methoxybenzyl)-1H-pyrazole can be achieved through various methodologies. Key synthetic routes include:

- Starting Material Reaction : Utilizing 4-methoxybenzylhydrazine and brominated pyrazoles, this method employs traditional coupling reactions to yield the desired compound.

- Microwave-Assisted Synthesis : Recent advancements have shown that microwave-assisted techniques can enhance yield and reduce reaction times, making the synthesis more efficient.

Pharmaceutical Development

This compound has been investigated for its potential as a pharmaceutical agent due to its ability to inhibit various biological pathways. Notably, it has been shown to act as an inhibitor of liver alcohol dehydrogenase, which is crucial for alcohol metabolism and could have implications in treating alcohol-related disorders .

Research indicates that this compound exhibits significant biological activity, including anti-inflammatory and analgesic properties. Studies have reported that derivatives of pyrazole compounds can modulate inflammatory pathways, suggesting potential therapeutic uses in conditions like arthritis and other inflammatory diseases .

Synthetic Intermediates

The compound serves as an important intermediate in the synthesis of more complex pyrazole derivatives. These derivatives are often explored for their pharmacological properties, including anticancer activity and antimicrobial effects . The versatility of this compound allows for further functionalization, leading to a wide array of biologically active compounds.

Case Study 1: Inhibition of Alcohol Dehydrogenase

A study published in a peer-reviewed journal explored the inhibitory effects of various pyrazoles on liver alcohol dehydrogenase. The results demonstrated that this compound significantly inhibited enzyme activity, suggesting its potential role in managing alcohol metabolism and related disorders .

Case Study 2: Anti-inflammatory Properties

In another investigation, researchers synthesized a series of pyrazole derivatives including this compound to evaluate their anti-inflammatory effects in vivo. The findings indicated that certain derivatives exhibited reduced inflammation markers in animal models, highlighting their therapeutic potential .

Mechanism of Action

The mechanism of action of 4-Bromo-1-(4-methoxybenzyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromine atom and methoxybenzyl group contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Structural Features :

- Molecular Formula : C₁₁H₁₁BrN₂O

- Molecular Weight : 267.12 g/mol (unsubstituted core; nitro-substituted variants may differ) .

- Synthesis : Typically prepared via alkylation of 4-bromopyrazole with 4-methoxybenzyl halides under basic conditions .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table compares 4-bromo-1-(4-methoxybenzyl)-1H-pyrazole with structurally related pyrazole derivatives:

Physicochemical Properties

- Lipophilicity : The 4-methoxybenzyl group increases logP compared to alkyl-substituted analogs (e.g., ethoxyethyl or phenylethyl derivatives) .

- Reactivity : Bromine at the 4-position enables Suzuki-Miyaura couplings, contrasting with chloro analogs (e.g., 4-chloro-1-(4-MeO-benzyl)-1H-pyrazole), which exhibit lower electrophilicity .

- Thermal Stability : Derivatives with nitro groups (e.g., 4-bromo-3-nitro-1-(4-MeO-benzyl)-1H-pyrazole) show higher melting points (~200°C) due to enhanced intermolecular interactions .

Spectroscopic Differentiation

- ¹H NMR: The methoxybenzyl group in the target compound produces a distinct singlet at δ 3.80 ppm for OCH₃, absent in non-ether analogs like 4-bromo-1-(4-methylphenyl)-1H-pyrazole .

- IR Spectroscopy: A nitro group (e.g., in 4-bromo-3-nitro-1-(4-MeO-benzyl)-1H-pyrazole) introduces strong absorption bands at ~1520 cm⁻¹ (NO₂ stretching), absent in the parent compound .

Biological Activity

4-Bromo-1-(4-methoxybenzyl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the current understanding of its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted at the 1-position with a 4-methoxybenzyl group and a bromine atom at the 4-position. The synthesis typically involves reactions that introduce these substituents onto the pyrazole core, utilizing methods such as Suzuki coupling and various halogenation techniques.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity, particularly as a BRAF inhibitor. It has been shown to inhibit mutant BRAF activity in vitro, which is crucial for the proliferation of certain melanoma cell lines.

Table 1: Inhibition Potency of BRAF Inhibitors

| Compound | IC50 (μM) BRAF | IC50 (μM) ppERK | GI50 (μM) SRB |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Other BRAF inhibitors (e.g., 1a) | 1.60 | 5.8 | 7.4 |

Note: TBD indicates that specific data for this compound may not be available in the literature yet.

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential therapeutic applications in inflammatory diseases.

Case Study: Anti-inflammatory Effects

In a study comparing various pyrazole derivatives, this compound showed comparable efficacy to standard anti-inflammatory drugs like dexamethasone at similar concentrations. This highlights its potential as an alternative treatment option for inflammatory conditions.

Antimicrobial Activity

Emerging research suggests that this compound may possess antimicrobial properties. Preliminary tests have shown activity against several bacterial strains, including E. coli and S. aureus. Further investigations are needed to fully characterize its spectrum of antimicrobial activity and mechanism of action.

The biological activities of this compound are believed to stem from its ability to interact with specific molecular targets involved in cancer progression and inflammation:

- BRAF Inhibition : By binding to the ATP-binding site of mutant BRAF, it disrupts downstream signaling pathways that promote cell proliferation.

- Cytokine Modulation : The compound appears to modulate the expression of inflammatory cytokines through inhibition of NF-kB signaling pathways.

Q & A

Q. What are the standard synthetic routes for preparing 4-Bromo-1-(4-methoxybenzyl)-1H-pyrazole?

The compound is synthesized via multi-step reactions. A common method involves cyclization of substituted precursors, such as reacting 1,1'-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) under basic conditions (K₂CO₃/DMF) . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is also employed for functionalization, using THF/water solvent systems with copper sulfate and sodium ascorbate as catalysts . Purification typically involves column chromatography or recrystallization.

Q. How is NMR spectroscopy applied to characterize this compound?

H and C NMR are critical for confirming structure. For example, the methoxybenzyl group’s aromatic protons appear as distinct doublets (~6.8–7.3 ppm), while pyrazole protons resonate between 7.5–8.5 ppm. Coupling constants and integration ratios help verify substitution patterns .

Q. What safety protocols are essential when handling this compound?

The compound may exhibit acute toxicity and skin/eye irritation. Use fume hoods, nitrile gloves, and safety goggles. Avoid dust formation; store in sealed containers in dry, ventilated areas. In case of exposure, rinse thoroughly with water and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

Yield improvements often involve solvent selection (e.g., THF/water for CuAAC reactions ), temperature control (50–120°C), and catalyst loading (e.g., 0.2 equiv CuSO₄ ). Monitoring via TLC ensures reaction completion. Microwave-assisted synthesis may reduce reaction time and improve regioselectivity .

Q. What challenges arise in X-ray crystallographic analysis of pyrazole derivatives?

Crystal growth is hindered by flexibility of the methoxybenzyl group. SHELX programs are used for refinement, but twinning or weak diffraction (common with bromine’s high electron density) may require high-resolution data and iterative refinement cycles .

Q. How to resolve discrepancies in spectroscopic data during structural elucidation?

Contradictory NMR/IR data may stem by-products or tautomerism. Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography. For example, unexpected peaks in H NMR could indicate rotamers; variable-temperature NMR or DFT calculations may clarify .

Q. What mechanistic pathways explain by-product formation during synthesis?

By-products like 4-bromo-1,3-di(4-methoxybenzyl)-1H-indole arise from over-alkylation. Kinetic vs. thermodynamic control (e.g., excess reagent or prolonged reaction time) should be assessed. LC-MS monitoring and quenching intermediates (e.g., with KF ) can mitigate this.

Q. What strategies evaluate the biological activity of pyrazole derivatives?

In vitro assays (e.g., tubulin polymerization inhibition or σ receptor binding ) are common. Structure-activity relationships (SAR) are explored via substituent variation (e.g., bromine for electrophilic reactivity). Computational docking (e.g., AutoDock) predicts binding modes to targets like carbonic anhydrase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.